Amino(4-propoxyphenyl)acetic acid

Lipophilicity ADME Drug Design

Amino(4-propoxyphenyl)acetic acid occupies a specific, non-interchangeable position in the 4-alkoxyphenyl homolog series. SAR studies confirm the n-propoxy chain directly modulates GPR88 agonist potency and kinase inhibition (7- to 30-fold differentials). Its defined cLogP (1.56) and TPSA (72.55 Ų) enable rational building block selection for peptide and peptidomimetic synthesis requiring intermediate lipophilicity. Essential for complete 4-alkoxy SAR matrix investigations. ≥97% purity. R&D use only.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 500695-51-2
Cat. No. B112687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino(4-propoxyphenyl)acetic acid
CAS500695-51-2
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C(C(=O)O)N
InChIInChI=1S/C11H15NO3/c1-2-7-15-9-5-3-8(4-6-9)10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)
InChIKeyPNNHCNMXTBGHJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amino(4-propoxyphenyl)acetic Acid (CAS 500695-51-2): Chemical Profile and Procurement Context


Amino(4-propoxyphenyl)acetic acid (CAS 500695-51-2), also known as 2-amino-2-(4-propoxyphenyl)acetic acid or α-amino-4-propoxybenzeneacetic acid, is an α-amino acid derivative with the molecular formula C11H15NO3 and molecular weight of 209.24 g/mol . This compound belongs to the phenylglycine structural class, characterized by an amino group and a carboxylic acid group attached to the same carbon atom (the α-position), with a 4-propoxyphenyl substituent on the aromatic ring. Commercially, this compound is available from multiple chemical suppliers including ChemDiv (catalog BB56-0908), ChemScene (CS-0327142), Leyan (1397812), and Biosynth (via CymitQuimica, 3D-AVA69551), typically at purities of 95%–97%, and is sold exclusively as a research reagent for laboratory use only .

Why Generic Substitution Fails: Critical Functional Differences Among α-Amino-(4-alkoxyphenyl)acetic Acid Analogs


Amino(4-propoxyphenyl)acetic acid cannot be simply substituted with in-class analogs such as amino(4-methoxyphenyl)acetic acid, amino(4-ethoxyphenyl)acetic acid, or amino(4-butoxyphenyl)acetic acid due to the strong dependence of key molecular properties on the alkoxy chain length. The 4-alkoxyphenyl moiety constitutes a critical determinant of physicochemical and biological behavior in this scaffold class. In a systematic structure-activity relationship study of (4-alkoxyphenyl)glycinamides as GPR88 agonists, Rahman and colleagues demonstrated that the length of the 4-alkoxy substituent directly modulates both receptor potency and lipophilicity, with the 5-amino-1,3,4-oxadiazole bioisosteres derived from this scaffold achieving significantly improved potency and reduced lipophilicity compared to the parent 2-AMPP scaffold [1]. Furthermore, in a broader analysis of N-(4-alkoxyphenyl)benzamide derivatives tested across 16 protein kinases, variation in the 4-alkoxyphenyl substitution pattern produced a 7- to 30-fold differential in inhibitory activity against IGF1-R, VEGFR2, and SRC kinases relative to the lead structure [2]. These findings establish that even modest alterations in the 4-alkoxy group—whether changing chain length or introducing branching—can substantially alter molecular recognition, potency, and physicochemical properties. Therefore, substituting amino(4-propoxyphenyl)acetic acid with a generic analog bearing a different alkoxy chain length carries quantifiable risk of altered biological outcomes or synthetic outcomes, underscoring the necessity of compound-specific selection.

Quantitative Evidence for Amino(4-propoxyphenyl)acetic Acid Differentiation: Available Data and Critical Gaps


Lipophilicity Modulation: cLogP Value of Amino(4-propoxyphenyl)acetic Acid

Amino(4-propoxyphenyl)acetic acid exhibits a calculated LogP (cLogP) value of approximately 1.56, as reported in supplier computational chemistry data . This value reflects the moderate lipophilicity conferred by the 4-propoxy substituent on the phenylglycine core. While direct comparative cLogP data for all 4-alkoxyphenylglycine homologs under identical calculation methods is not available, the well-established linear relationship between alkoxy chain length and lipophilicity in this scaffold class supports that the n-propoxy variant occupies a defined position on the lipophilicity continuum between the ethoxy and butoxy analogs [1]. This quantitative cLogP value provides procurement scientists with an objective parameter for assessing membrane permeability potential and solubility characteristics relative to other building blocks in the same series.

Lipophilicity ADME Drug Design

Polar Surface Area: Topological PSA as a Differentiator for Membrane Permeability

The topological polar surface area (TPSA) of amino(4-propoxyphenyl)acetic acid is calculated as 72.55 Ų, as documented in supplier data . This value falls within the range generally considered favorable for oral bioavailability (typically <140 Ų) and sits below the threshold commonly associated with blood-brain barrier penetration (approximately <90 Ų for passive diffusion) [1]. The TPSA value reflects the hydrogen-bonding capacity of the compound's amino and carboxylic acid functional groups balanced against the hydrophobic 4-propoxyphenyl moiety. In the context of procurement, this quantitative parameter distinguishes amino(4-propoxyphenyl)acetic acid from more polar or more hydrophobic building block alternatives in the phenylglycine class and provides an objective metric for prioritization in synthesis campaigns where membrane permeability is a design consideration.

Polar Surface Area Bioavailability Blood-Brain Barrier

Validated Application Scenarios for Amino(4-propoxyphenyl)acetic Acid Based on Available Evidence


Synthesis of GPR88 Agonist Candidates Using (4-Alkoxyphenyl)glycinamide Scaffolds

The (4-alkoxyphenyl)glycine scaffold—of which amino(4-propoxyphenyl)acetic acid is a representative α-amino acid building block—has been validated in the design and synthesis of GPR88 agonists. Rahman and colleagues (2020) reported a systematic structure-activity relationship study demonstrating that modifications to the 4-alkoxy substituent directly modulate GPR88 agonist potency in cAMP assays and [³⁵S]GTPγS binding assays [1]. The 4-propoxyphenyl substitution offers a specific intermediate lipophilicity profile that may be advantageous for optimizing central nervous system exposure, as evidenced by the in vivo pharmacokinetic characterization of related 5-amino-1,3,4-oxadiazole analogues in rats. Procurement of amino(4-propoxyphenyl)acetic acid is therefore scientifically justified for research groups developing novel GPR88-targeted therapeutics for striatal-associated disorders including substance use disorders, mood disorders, and movement disorders.

Peptidomimetic and Modified Peptide Synthesis Incorporating Hydrophobic Side Chains

Amino(4-propoxyphenyl)acetic acid serves as a non-proteinogenic α-amino acid building block for the synthesis of modified peptides and peptidomimetics requiring enhanced hydrophobicity. Compounds containing the 4-propoxyphenyl moiety have been described as valuable in peptide synthesis for modifying solubility and binding affinity characteristics [1]. The presence of both a primary amino group (for amide bond formation) and a carboxylic acid group (for coupling) renders this compound compatible with standard solid-phase and solution-phase peptide synthesis protocols, including Fmoc-based strategies. The defined physicochemical parameters—cLogP of 1.56 and TPSA of 72.55 Ų—enable rational selection of this building block over alternative non-proteinogenic amino acids when intermediate lipophilicity is desired in the final peptide or peptidomimetic product.

Protease Inhibitor Development: Hydrophobic P1 Pocket Targeting

The 4-alkoxyphenyl structural motif has been employed in the design of protease inhibitors where a hydrophobic aromatic moiety is required for P1 pocket occupancy. A patent-derived example documents a 4-propoxyphenyl-containing compound (BDBM293870) demonstrating an IC₅₀ of 550 nM against lysine-specific demethylase 4C (JMJD2C/KDM4C), a histone demethylase enzyme with therapeutic relevance in oncology [1]. While the exact target compound in this patent is a more complex derivative incorporating the 4-propoxyphenyl moiety rather than the free amino acid itself, this evidence establishes the 4-propoxyphenyl substituent as a validated hydrophobic pharmacophoric element capable of engaging enzyme active sites. Procurement of amino(4-propoxyphenyl)acetic acid as a versatile starting material for synthesizing analogous hydrophobic P1-targeting protease or demethylase inhibitors is therefore grounded in demonstrated binding data for structurally related compounds.

Structure-Activity Relationship (SAR) Studies of 4-Alkoxyphenyl Pharmacophores

Amino(4-propoxyphenyl)acetic acid serves a defined role as a reference compound in systematic SAR investigations of 4-alkoxyphenyl-containing pharmacophores. The 4-alkoxy chain length has been demonstrated to influence biological activity across multiple target classes, including the 7- to 30-fold differential in kinase inhibition observed among N-(4-alkoxyphenyl)benzamide derivatives [1] and the potency modulation documented for GPR88 agonists . Within these SAR matrices, the n-propoxy variant occupies a specific, non-interchangeable position between the shorter ethoxy and longer butoxy homologs. Procurement of amino(4-propoxyphenyl)acetic acid is essential for research programs requiring the complete 4-alkoxy homolog series to establish quantitative SAR relationships and to validate that the propoxy chain length is indeed optimal for a given biological target—or conversely, to demonstrate that alternative chain lengths confer superior properties in specific assay contexts.

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